1,2-Diphenylethylamine hydrochloride
Description
1,2-Diphenylethylamine hydrochloride (CAS 14149-00-9) is a chiral organic compound with the molecular formula C₁₄H₁₅N·HCl and a molecular weight of 233.75 g/mol . Structurally, it features two phenyl groups attached to an ethylamine backbone, with a hydrochloride salt enhancing its stability and solubility. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for drugs targeting neurological receptors . Its enantiomers have shown affinity for NMDA receptors, making it a subject of interest in neuropharmacology research .
Key applications include:
Structure
3D Structure of Parent
Properties
IUPAC Name |
1,2-diphenylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N.ClH/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12;/h1-10,14H,11,15H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIRAKLKRABLDCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60931104 | |
| Record name | 1,2-Diphenylethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60931104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60000-09-1, 24301-89-1, 14149-00-9 | |
| Record name | Benzeneethanamine, α-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60000-09-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenethylamine, alpha-phenyl-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024301891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneethanamine, hydrochloride | |
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| Record name | Benzeneethanamine, hydrochloride | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8002 | |
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| Record name | 1,2-Diphenylethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60931104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-diphenylethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
The synthesis of 1,2-diphenylethylamine hydrochloride can be achieved through several methods. One common approach involves the reaction of benzaldehyde with methylamine, followed by reduction to yield the desired amine . Another method includes the Leuckart reaction, where deoxybenzoin reacts with methylammonium formate . Industrial production methods typically involve similar synthetic routes but are optimized for higher yields and purity.
Chemical Reactions Analysis
1,2-Diphenylethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis : 1,2-Diphenylethylamine is utilized as a precursor for synthesizing various derivatives and complex organic molecules. Its ability to undergo oxidation, reduction, and substitution reactions makes it valuable in organic synthesis.
Biology
- Biochemical Interactions : The compound has been studied for its interactions with enzymes and receptors. Notably, its derivatives have shown potential biological activities, including inhibition of human α-1,3-fucosyltransferases.
- Neuropharmacology : Certain derivatives are being investigated for their neuroprotective effects and potential use in treating neurodegenerative diseases . For example, diphenidine (a derivative) has been identified as a selective NMDA receptor antagonist with implications for pain management and depression treatment .
Medicine
- Therapeutic Potential : Research indicates that some derivatives of 1,2-diphenylethylamine exhibit analgesic and stimulant properties. These findings suggest potential applications in pain relief and central nervous system stimulation .
- Clinical Relevance : The compound's derivatives have been linked to various therapeutic areas, including epilepsy treatment and neuroprotection following brain injuries .
Table 1: Summary of Applications
| Application Area | Specific Use | Example Compounds |
|---|---|---|
| Chemistry | Organic Synthesis | 1,2-Diphenylethylamine derivatives |
| Biology | Biochemical Studies | Inhibition of α-1,3-fucosyltransferases |
| Medicine | Analgesics & CNS Stimulants | Diphenidine (NMDA antagonist) |
Table 2: Pharmacological Studies of Derivatives
| Compound Name | Mechanism of Action | Therapeutic Area |
|---|---|---|
| Diphenidine | NMDA receptor antagonist | Pain management |
| 2-Methoxydiphenidine | NMDA receptor antagonist | Neuroprotection |
| Lanicemine | NMDA receptor modulation | Depression |
Case Study 1: Neuroprotective Effects
A study investigated the effects of diphenidine on rat models subjected to hypoxic conditions. Results indicated that diphenidine administration significantly reduced neuronal damage compared to control groups, highlighting its potential as a neuroprotective agent following brain injury .
Case Study 2: Analgesic Properties
Research on the analgesic effects of N-methyl-1,2-diphenylethylamine showed promising results in pain models. The compound demonstrated dose-dependent analgesia comparable to traditional pain medications, suggesting its viability as a therapeutic agent in pain management .
Mechanism of Action
The mechanism of action of 1,2-diphenylethylamine hydrochloride involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes and receptors, influencing various biochemical processes. For example, it may act as an inhibitor of certain enzymes, thereby affecting metabolic pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-Methoxydiphenidine (MXP)
- CAS: Not widely registered.
- Formula: C₁₈H₂₁NO
- Molecular Weight : 267.37 g/mol
- Key Features : Methoxy substitution at the phenyl ring alters receptor binding, leading to dissociative effects via NMDA receptor antagonism .
- Applications : Marketed as a "research chemical" with psychoactive properties; lacks therapeutic approval .
Diphenidine
- CAS : 13794-27-7
- Formula : C₁₆H₁₇N
- Molecular Weight : 223.32 g/mol
- Applications : Studied for neurotoxicity and addiction mechanisms .
Functional Group Variations
Dopamine Hydrochloride (2-(3,4-Dihydroxyphenyl)ethylamine HCl)
- CAS : 62-31-7
- Formula: C₈H₁₁NO₂·HCl
- Molecular Weight : 189.64 g/mol
- Key Features : Catechol structure enhances solubility and neurotransmitter activity. Acts on dopaminergic pathways, unlike the diphenyl backbone of 1,2-diphenylethylamine derivatives .
- Applications : Clinically used for shock treatment and Parkinson’s disease .
Diphenhydramine Hydrochloride
- CAS : 147-24-0
- Formula: C₁₇H₂₁NO·HCl
- Molecular Weight : 291.82 g/mol
- Key Features : Diphenylmethoxy group confers antihistamine activity via H1 receptor blockade, contrasting with NMDA receptor interactions of 1,2-diphenylethylamine derivatives .
- Applications : Approved for allergy relief and sedation .
Salt Forms and Derivatives
3-Mercapto-2-methylpropanoic Acid 1,2-Diphenylethylamine Salt
1,2-Phenylenediamine Dihydrochloride
- CAS : 615-28-1
- Formula : C₆H₁₀Cl₂N₂
- Molecular Weight : 181.06 g/mol
- Applications : Substrate in peroxidase-based assays .
Data Tables
Table 1: Pharmacological and Physicochemical Comparison
Key Research Findings
NMDA Receptor Affinity : 1,2-Diphenylethylamine derivatives like diphenidine exhibit stronger NMDA receptor antagonism than the parent compound, correlating with dissociative effects .
Synthetic Utility : Tandem C–C and C–N bond-forming reactions enable efficient synthesis of 1,2-diphenylethylamine derivatives for drug discovery .
Safety Concerns : Derivatives like MXP and diphenidine lack thorough toxicological evaluation, posing risks in unregulated markets .
Biological Activity
1,2-Diphenylethylamine hydrochloride (DPEA·HCl) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHClN
- Molecular Weight : 239.74 g/mol
- CAS Number : 60000-09-1
The compound features a diphenyl structure attached to an ethylamine backbone, which is characteristic of many psychoactive substances.
Neurotransmitter Modulation
Research indicates that DPEA·HCl may modulate neurotransmitter systems, particularly through its interaction with N-methyl-D-aspartate receptors (NMDARs). A study highlighted that compounds in the 1,2-diarylethylamine class, including DPEA·HCl, exhibit selective antagonism at NMDARs with minimal off-target effects on dopamine and norepinephrine reuptake .
Table 1: Biological Activities of this compound
Analgesic and Anxiolytic Effects
DPEA·HCl has been studied for its analgesic properties. One investigation found that the optical isomers of related compounds displayed varying degrees of analgesia, with some isomers showing efficacy comparable to codeine . Additionally, preliminary studies suggest anxiolytic effects, although further research is needed to confirm these findings.
Case Studies and Research Findings
Several studies have investigated the pharmacological profile of DPEA·HCl and related compounds. Notably:
- Pharmacological Investigations : A study on 1,2-diarylethylamines indicated that these compounds could serve as effective analgesics while also possessing psychoactive properties. The research emphasized their potential in treating conditions like neuropathic pain and depression .
- Clinical Implications : The potential for DPEA·HCl to act as a dual-action modulator of both dopamine and norepinephrine systems positions it as a candidate for further clinical exploration in treating mood disorders and pain management .
Safety and Toxicity
While the biological activity of DPEA·HCl shows promise, safety profiles remain a concern. Reports indicate that compounds in this class can lead to adverse effects similar to those seen with other psychoactive substances. For instance, some studies have linked the use of related substances to respiratory depression and cognitive impairment .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1,2-Diphenylethylamine hydrochloride, and how can purity be optimized?
- Methodology : The synthesis typically involves reductive amination of benzophenone derivatives or enantioselective catalytic hydrogenation of precursor imines. Berger et al. (2009) demonstrated that enantiomers of 1,2-diphenylethylamine exhibit distinct NMDA receptor binding affinities, underscoring the need for chiral resolution during synthesis .
- Purity Optimization : Use chiral HPLC or supercritical fluid chromatography (SFC) with polysaccharide-based columns (e.g., Chiralpak® AD-H) to separate enantiomers. Confirm purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Q. What are the critical safety considerations for handling and storing this compound?
- Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood due to potential respiratory irritation .
- Storage : Store in airtight, light-resistant containers at 2–8°C. Avoid exposure to moisture, as hygroscopicity may lead to degradation. USP guidelines recommend tightly sealed containers to prevent oxidative discoloration (e.g., blueing upon air exposure) .
Advanced Research Questions
Q. How do enantiomers of this compound differ in NMDA receptor binding, and how can these differences be mechanistically validated?
- Enantiomer-Specific Effects : Berger et al. (2009) reported that (R)-enantiomers show higher NMDA receptor affinity than (S)-enantiomers, likely due to steric and electronic interactions with the receptor’s glycine-binding site .
- Validation Methods :
- In vitro assays : Competitive radioligand binding using [³H]MK-801 in rat cortical membranes.
- Computational modeling : Molecular docking simulations (e.g., AutoDock Vina) to compare binding poses of enantiomers .
Q. How can researchers resolve contradictions in reported receptor affinity data for this compound analogs?
- Data Contradiction Analysis : Discrepancies may arise from differences in assay conditions (e.g., pH, temperature) or enantiomeric purity.
- Strategies :
- Standardize assay protocols (e.g., uniform buffer systems, receptor preparation methods).
- Validate compound purity via chiral chromatography before testing .
Q. What experimental design principles apply to in vivo pharmacological studies of this compound?
- Dose Optimization : Conduct dose-response studies in rodent models (e.g., tail-flick test for analgesia) with escalating doses (1–50 mg/kg, i.p.).
- Control Groups : Include vehicle controls and reference NMDA antagonists (e.g., ketamine) to benchmark effects.
- Endpoint Analysis : Measure biomarkers (e.g., glutamate levels via microdialysis) and behavioral outcomes (e.g., locomotor activity) .
Methodological Guidance
Q. Which analytical techniques are optimal for characterizing this compound stability under varying conditions?
- Stability Studies :
- Thermal Degradation : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures.
- Photostability : Expose samples to UV-Vis light (ICH Q1B guidelines) and monitor degradation via HPLC-UV .
Q. How can researchers validate the enantiomeric purity of synthesized this compound?
- Chiral Analysis :
- Chromatography : Use Chiralpak® IG-U column with hexane:isopropanol (90:10, 0.1% diethylamine) at 1.0 mL/min.
- Circular Dichroism (CD) : Confirm enantiomer-specific Cotton effects at 220–260 nm .
- Cross-Validation : Compare retention times with commercially available enantiopure standards .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
